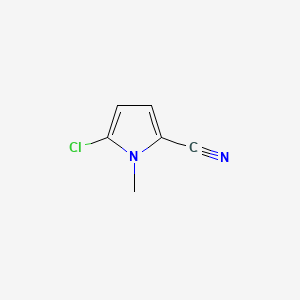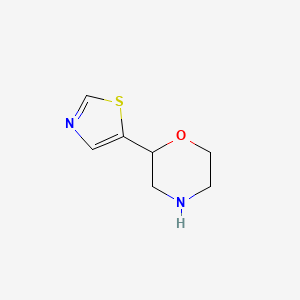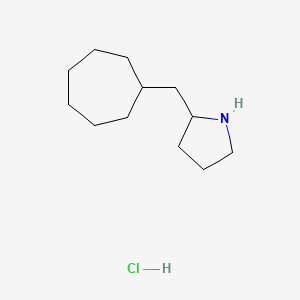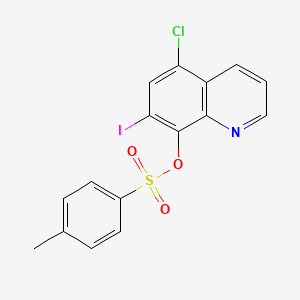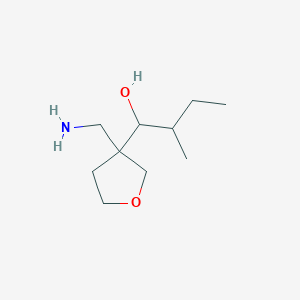
1-(3-(Aminomethyl)tetrahydrofuran-3-yl)-2-methylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Aminomethyl)tetrahydrofuran-3-yl)-2-methylbutan-1-ol is an organic compound with the molecular formula C10H21NO2 It is a derivative of tetrahydrofuran, a heterocyclic compound, and contains both an amine and an alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Aminomethyl)tetrahydrofuran-3-yl)-2-methylbutan-1-ol typically involves multiple steps. One common method starts with the cyclization of maleic glycol to obtain 2,5-dihydrofuran. This intermediate is then formylated to produce 3-formyltetrahydrofuran. Finally, reductive amination is carried out to yield 3-aminomethyl tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high material utilization, large production capacity, and high selectivity of catalysts. The use of inert gas and controlled reaction conditions ensures the stability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-(Aminomethyl)tetrahydrofuran-3-yl)-2-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine or alcohol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-(3-(Aminomethyl)tetrahydrofuran-3-yl)-2-methylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(3-(Aminomethyl)tetrahydrofuran-3-yl)-2-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, while the alcohol group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Aminomethyltetrahydrofuran: A simpler analog with similar functional groups but lacking the additional methylbutan-1-ol moiety.
Tetrahydrofuran-3-ylmethanol: Contains a hydroxyl group but lacks the aminomethyl and methylbutan-1-ol components.
Uniqueness
1-(3-(Aminomethyl)tetrahydrofuran-3-yl)-2-methylbutan-1-ol is unique due to its combination of functional groups, which provides a versatile platform for chemical modifications and interactions. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
1-[3-(aminomethyl)oxolan-3-yl]-2-methylbutan-1-ol |
InChI |
InChI=1S/C10H21NO2/c1-3-8(2)9(12)10(6-11)4-5-13-7-10/h8-9,12H,3-7,11H2,1-2H3 |
InChI Key |
MIZJHKMLTBYSDA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C1(CCOC1)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((7-(3-Bromophenyl)-2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)oxy)acetic acid](/img/structure/B13563205.png)

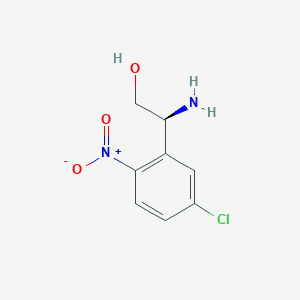
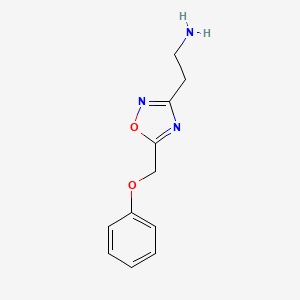
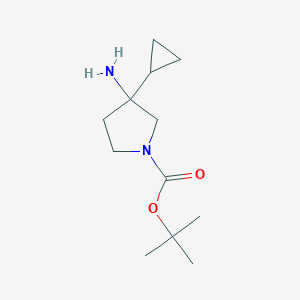

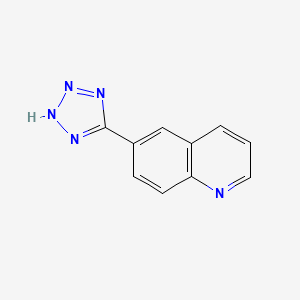

![2-[(Tert-butoxy)carbonyl]-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13563254.png)
